molecular formula C11H8ClN B1303127 4-Chloro-2-phenylpyridine CAS No. 57311-18-9

4-Chloro-2-phenylpyridine

Cat. No. B1303127
CAS RN: 57311-18-9
M. Wt: 189.64 g/mol
InChI Key: BFRWDRFLYBYSFX-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylpyridine is a chemical compound with the molecular formula C11H8ClN . It is a derivative of pyridine, which is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-2-phenylpyridine has been carried out in a multi-step manner. For instance, intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylpyridine consists of a pyridine ring attached to a phenyl group and a chlorine atom . The average mass of the molecule is 189.641 Da .


Chemical Reactions Analysis

The chemical reactions involving aromatic rings like 4-Chloro-2-phenylpyridine are mainly substitution, addition, and oxidation . The introduction of different groups in the pyrrolidine ring can lead to different biological profiles of drug candidates .

Scientific Research Applications

Herbicidal Activity

Phenylpyridine moiety-containing pyrazole derivatives have been found to exhibit herbicidal activities against several species of weeds . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone . Thus, these compounds may serve as the new possible leading compounds for the discovery of post-emergence herbicides .

Insecticidal Activity

2-Phenylpyridine derivatives have shown insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus . The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . Therefore, the 2-phenylpyridine moieties have the potential to lead to the discovery of novel and effective insecticides .

Synthesis of Biologically Active Molecules

Pyrazole-containing compounds, a class of five-membered heterocyclic compounds with simple synthetic routes, have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs .

Pesticide Chemistry

Amide compounds are of fundamental importance in pesticide chemistry . Pyridine derivatives exhibit various biological activities and are generally used to protect crops .

Suzuki–Miyaura Cross-Coupling Reactions

A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling .

Nucleophilic Substitution Reactions

The synthesis of 2-phenylpyridine derivatives also involves nucleophilic substitution reactions .

Safety and Hazards

Chemicals similar to 4-Chloro-2-phenylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .

Future Directions

The pyrrolidine ring, a part of 4-Chloro-2-phenylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, 2-phenylpyridine moieties have shown potential for the discovery of novel and effective insecticides .

properties

IUPAC Name

4-chloro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRWDRFLYBYSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376506
Record name 4-chloro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenylpyridine

CAS RN

57311-18-9
Record name 4-Chloro-2-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57311-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L round bottom flask was charged with 2,4-dichloropyridine (30 g, 203 mmol), phenylboronic acid (24.7 g, 203 mmol), potassium carbonate (84 g, 608 mmol), Pd(PPh3)4 (2.3 g, 2.0 mmol), dimethoxyethane (500 mL) and water (150 mL). The mixture was degassed and heated to reflux for 20 h. After cooling, the aqueous layer was extracted with EtOAc; the organic portion was combined and subjected to column chromatography (SiO2, 5% EtOAc in hexane to 10% EtOAc in hexane) to give 34 g (88%) of 4-chloro-2-phenylpyridine. The product was confirmed by GC/MS and NMR.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-dichloropyridine (10 g, 67.57 mmol), phenylboronic acid (9.0 g, 74.32 mmol), and potassium carbonate (28 g, 202.70 mmol), 300 mL dimethoxyethane and 30 mL of water was placed in a 1 L round-bottom flask. Nitrogen was bubbled directly into the mixture for 30 min. Tetrakis(triphenylphosphine)palladium(0) (780 mg, 0.675 mmol) was added and nitrogen was bubbled into the reaction mixture for a another 15 min. The reaction mixture was then heated to reflux under nitrogen for 16 h. The reaction was then allowed to cool to room temperature and diluted with ethyl acetate and water. The organic and aqueous layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and washed with a saturated brine solution. The organic layer was then dried over magnesium sulfate, filtered, and the solvent was removed under vacuum to give an off-white solid as crude. The crude was purified by column chromatography using silica gel as the stationary phase and 2% ethyl acetate in hexanes as the mobile phase. 8.0 g of desired product was obtained after purification (54% yield). 11.5 g of desired product was obtained after purification (89.77% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
780 mg
Type
catalyst
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 4-Chloro-2-phenylpyridine play in the synthesis of ruthenium(II) complexes for dye-sensitized solar cells?

A1: 4-Chloro-2-phenylpyridine serves as a crucial starting material in the multi-step synthesis of cyclometallated ruthenium(II) complexes designed for use in p-type dye-sensitized solar cells (DSCs) []. It acts as a precursor to the cyclometallating ligand, which ultimately binds to the ruthenium center. The chlorine atom in the 4-position of the pyridine ring is strategically positioned to facilitate further modification of the ligand structure through Suzuki-Miyaura cross-coupling and Miyaura borylation reactions []. This modular synthetic approach allows for the introduction of different functional groups, such as carboxylic or phosphonic acid groups, which are essential for anchoring the dye onto the nickel oxide (NiO) electrode in the DSC [].

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